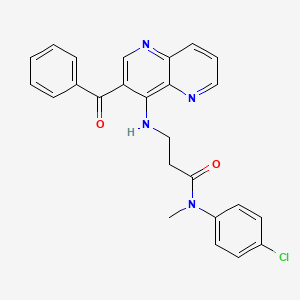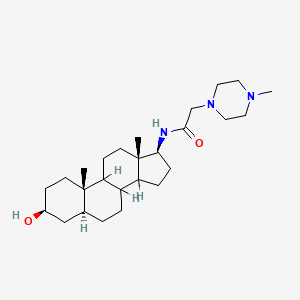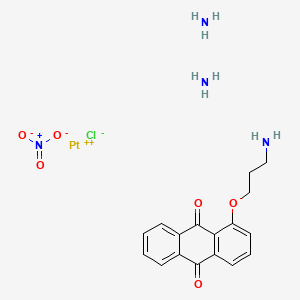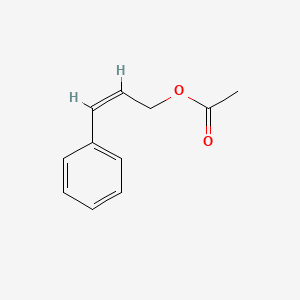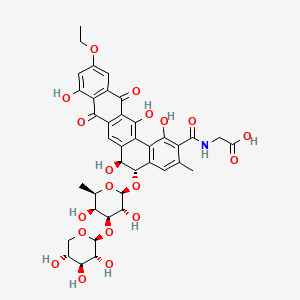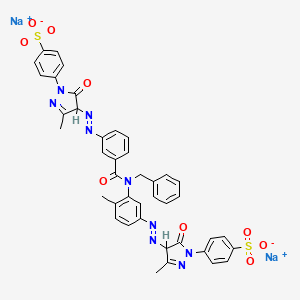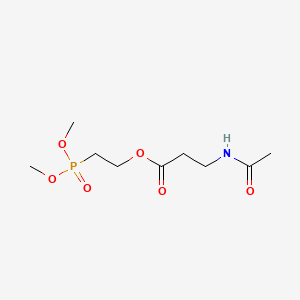
beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is a chemical compound with the molecular formula C9-H18-N-O6-P and a molecular weight of 267.25 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can be achieved through a series of chemical reactions involving beta-alanine and other reagents. One common method involves the reaction of beta-alanine with acetic anhydride to form N-acetyl-beta-alanine. This intermediate is then reacted with 2-(dimethoxyphosphinyl)ethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the N-acetyl moiety, potentially yielding beta-alanine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Beta-alanine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of peptides and other bioactive compounds. Its derivatives are studied for their potential therapeutic effects .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of neurological disorders and metabolic diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various biochemical pathways, including those related to neurotransmission and energy metabolism .
Comparison with Similar Compounds
beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the N-acetyl and phosphinyl groups.
N-Acetyl-beta-alanine: Similar to the target compound but without the 2-(dimethoxyphosphinyl)ethyl ester moiety.
Uniqueness: The presence of the 2-(dimethoxyphosphinyl)ethyl ester group in beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
152819-40-4 |
|---|---|
Molecular Formula |
C9H18NO6P |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl 3-acetamidopropanoate |
InChI |
InChI=1S/C9H18NO6P/c1-8(11)10-5-4-9(12)16-6-7-17(13,14-2)15-3/h4-7H2,1-3H3,(H,10,11) |
InChI Key |
OSTVCMUGPMECGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)OCCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






